

Application Notes and Protocols for GNF362 In Vitro Kinase Assay

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Compound of Interest

Compound Name: GNF362
Cat. No.: B15575103

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Introduction

GNF362 is a potent, selective, and orally bioavailable small molecule inhibitor of inositol trisphosphate 3' kinase B (ITPKB).[1][2][3] It also demonstrates inhibitory activity against ITPKA and ITPKC.[2][3][4] The primary mechanism of action for **GNF362** involves binding to the ATP-binding pocket of the kinase, which in turn blocks the phosphorylation of inositol 1,4,5-trisphosphate (IP3) to inositol 1,3,4,5-tetrakisphosphate (IP4).[5][6][7] This inhibition leads to an increase in intracellular calcium (Ca²⁺) levels, which can induce apoptosis in activated T cells.[3][5][8] Consequently, **GNF362** is a valuable tool for studying T cell-mediated autoimmune diseases.[2][5]

Biochemical in vitro kinase assays are fundamental for determining the potency (e.g., IC₅₀ values) and selectivity of kinase inhibitors like **GNF362**. [9][10] These assays directly measure the catalytic function of the kinase by quantifying the consumption of ATP or the formation of the phosphorylated product.[11] Luminescence-based assays, such as the Kinase-Glo® platform, are commonly used for this purpose due to their high sensitivity and suitability for high-throughput screening.[5][6][10][11]

GNF362 Signaling Pathway Inhibition

The diagram below illustrates the role of ITPKB in the inositol phosphate pathway and the inhibitory action of **GNF362**. ITPKB phosphorylates IP3, converting it to IP4, which negatively regulates calcium signaling. By inhibiting ITPKB, **GNF362** prevents this conversion, leading to elevated intracellular calcium levels.

GNF362 inhibits ITPKB-mediated phosphorylation of IP3.

Quantitative Data for GNF362

The inhibitory potency of **GNF362** has been quantified against its target kinases, and its cellular activity has been characterized. The following table summarizes key quantitative metrics.

Parameter	Target/System	Value	Reference
IC50	ITPKB (Inositol Trisphosphate 3' Kinase B)	9 nM	[2][3][4]
IC50	ITPKA (Inositol Trisphosphate 3' Kinase A)	20 nM	[2][3][4]
IC50	ITPKC (Inositol Trisphosphate 3' Kinase C)	19 nM	[2][3][4]
EC50	Augmentation of Store-Operated Calcium (SOC) Entry	Primary Lymphocytes	12 nM

Protocol: In Vitro Kinase Assay for GNF362 using a Luminescence-Based Method

This protocol outlines a method to determine the inhibitory activity of **GNF362** against ITPKB using a luminescence-based kinase assay (e.g., Kinase-Glo®). The principle of this assay is to

quantify the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. The luminescence signal is inversely proportional to kinase activity.[10]

Principle

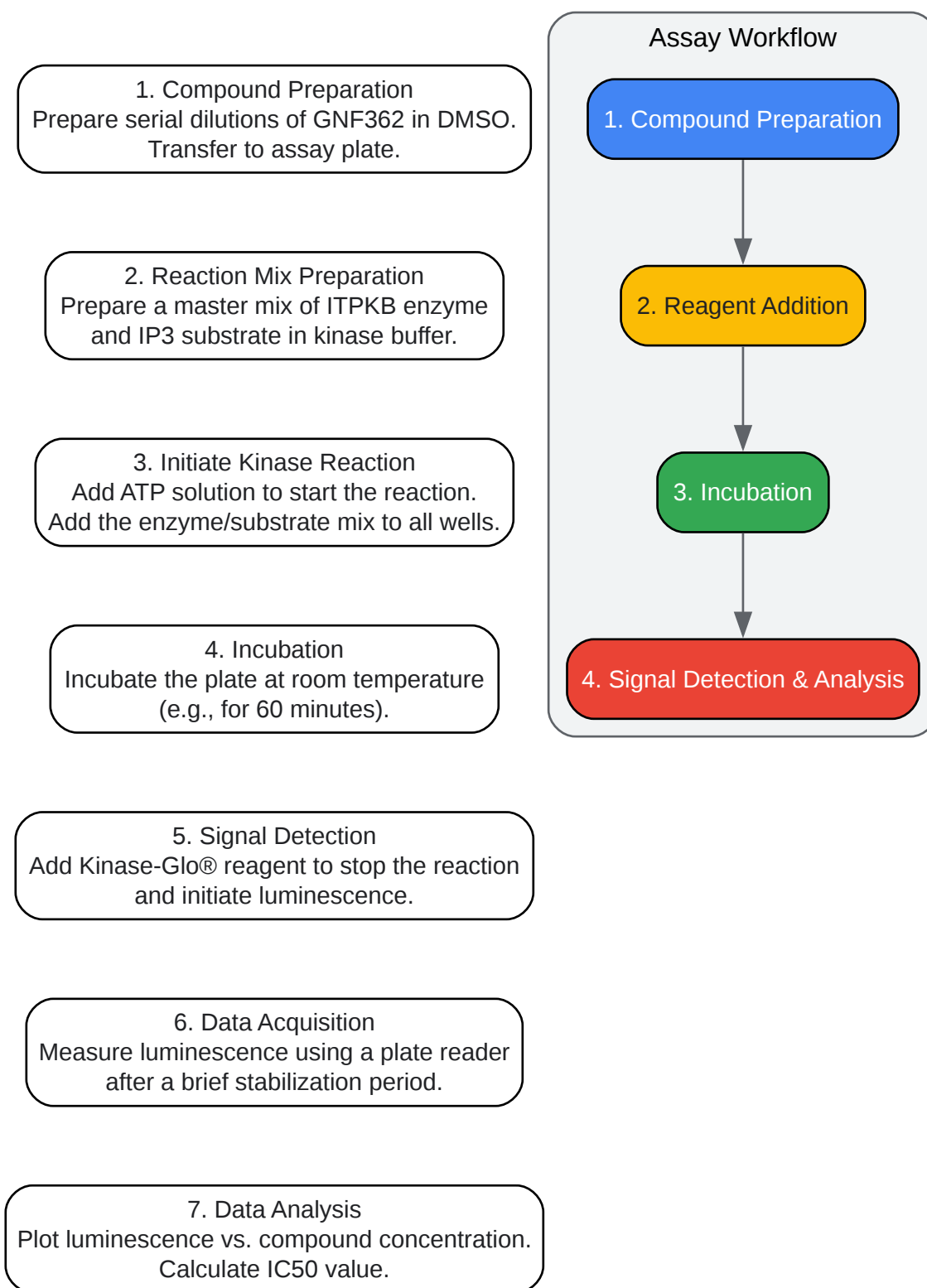
The ITPKB enzyme catalyzes the transfer of a phosphate group from ATP to its substrate, IP3. In the presence of an inhibitor like **GNF362**, this reaction is impeded. The Kinase-Glo® reagent is then added to terminate the enzymatic reaction and measure the remaining ATP. The luciferase in the reagent uses the remaining ATP to generate a luminescent signal. A lower luminescence reading indicates higher kinase activity (less inhibition), while a higher signal indicates lower kinase activity (more inhibition).

Materials and Reagents

- Recombinant human ITPKB enzyme
- **GNF362** (or other test compounds)
- Inositol 1,4,5-trisphosphate (IP3) substrate
- Adenosine triphosphate (ATP)
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
- DMSO (for compound dilution)
- Luminescence-based Kinase Assay Kit (e.g., Kinase-Glo® Luminescent Kinase Assay, Promega)
- White, opaque 96-well or 384-well assay plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

Experimental Workflow

The workflow involves serial dilution of the inhibitor, setting up the kinase reaction, and measuring the luminescent output after a defined incubation period.



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Workflow for the **GNF362** in vitro kinase assay.

Assay Procedure

- Compound Plating:
 - Prepare a serial dilution series of **GNF362** in 100% DMSO. A common starting concentration is 10 mM.
 - Add a small volume (e.g., 1 μ L) of each compound dilution to the wells of a white, opaque assay plate.
 - Include control wells: "no inhibitor" (DMSO only) for 0% inhibition and "no enzyme" for 100% inhibition.
- Kinase Reaction Setup:
 - Prepare a master mix containing the ITPKB enzyme and IP3 substrate in the kinase assay buffer. The optimal concentrations of enzyme and substrate should be determined empirically but should be near their respective K_m values.
 - Prepare an ATP solution in the kinase assay buffer. The final ATP concentration should ideally be at or near the K_m for the enzyme to accurately determine IC_{50} values for ATP-competitive inhibitors.
- Reaction Initiation and Incubation:
 - Initiate the reaction by adding the ATP solution to each well, followed immediately by the enzyme/substrate master mix.[\[12\]](#)
 - The final reaction volume may be between 10-25 μ L.
 - Mix the plate gently on a plate shaker.
 - Incubate the plate at room temperature for 60-120 minutes.[\[10\]](#)[\[12\]](#)
- Signal Detection:
 - Equilibrate the Kinase-Glo[®] reagent to room temperature.

- Add a volume of Kinase-Glo® reagent equal to the reaction volume in each well. This stops the kinase reaction.
- Mix the plate on a shaker for 2 minutes to ensure lysis and signal generation.
- Incubate the plate at room temperature for an additional 10 minutes to stabilize the luminescent signal.
- Data Acquisition:
 - Measure the luminescence of each well using a plate reader.

Data Analysis

- Normalization:
 - Normalize the data using the control wells. The "no inhibitor" (DMSO) control represents 0% inhibition (maximum kinase activity), and the "no enzyme" control represents 100% inhibition (background signal).
 - Percent Inhibition = $100 * (1 - [(Signal_Compound - Signal_NoEnzyme) / (Signal_DMSO - Signal_NoEnzyme)])$
- IC50 Determination:
 - Plot the Percent Inhibition against the logarithm of the **GNF362** concentration.
 - Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

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